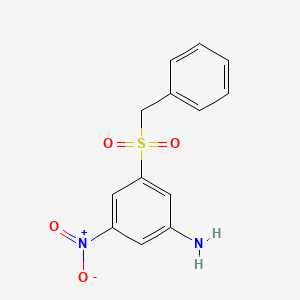

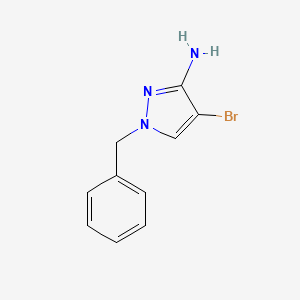

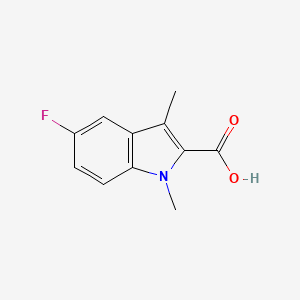

![molecular formula C14H9Cl2FO3 B1293104 5-氯-2-[(2-氯-4-氟苄基)氧基]-苯甲酸 CAS No. 1096939-12-6](/img/structure/B1293104.png)

5-氯-2-[(2-氯-4-氟苄基)氧基]-苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related halogenated benzoic acid derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, the synthesis of various heterocyclic scaffolds from 4-chloro-2-fluoro-5-nitrobenzoic acid is discussed, indicating the reactivity of such halogenated benzoic acids in forming more complex structures . Additionally, the synthesis and structural analysis of 4-chloro-2,3,5-trifluorobenzoic acid is reported, which shares some halogen substituents with the compound .

Synthesis Analysis

The synthesis of halogenated benzoic acids typically involves multistep reactions, starting from simpler aromatic compounds. For example, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid was achieved from methyl 2,3,4,5-tetrafluorobenzoate through a three-step process . Although the exact synthesis route for 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid is not provided, similar methodologies could potentially be applied, involving halogenation, oxidation, and substitution reactions.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms attached to the aromatic ring, which can significantly influence the electronic properties of the molecule. For instance, in the crystal structure of a complex formed by 2-amino-5-chloropyridine and benzoic acid, the carboxyl group is twisted away from the attached ring, and various hydrogen bonding interactions are observed . These structural features are important for understanding the reactivity and potential intermolecular interactions of 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid.

Chemical Reactions Analysis

The reactivity of halogenated benzoic acids in chemical reactions is often associated with the presence of electron-withdrawing halogen substituents, which can activate the ring towards further substitution. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for the synthesis of various nitrogenous heterocycles, demonstrating its reactivity in forming new bonds and rings . Similar reactivity could be expected for 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid, particularly in reactions involving the benzyloxy and carboxyl functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by their molecular structure. The presence of halogens can increase the acidity of the carboxyl group and affect the compound's melting and boiling points. The crystal structure analysis of related compounds, such as the 2-amino-5-chloropyridine–benzoic acid complex, reveals specific hydrogen bonding patterns that can affect solubility and crystal packing . These properties are crucial for the practical applications of such compounds, including their use in drug discovery and material science.

科学研究应用

绿原酸:营养保健品和食品添加剂

绿原酸是一种酚类化合物,已显示出各种促进健康的特质,包括抗氧化、抗炎、降脂、抗糖尿病和抗高血压活性,使其成为治疗代谢综合征的营养保健品候选物。它作为食品添加剂的作用由于其对多种生物体的抗菌活性和抗氧化特性而具有重要意义,表明其在食品保鲜和膳食补充剂及功能性食品配方中的潜力 (Jesús Santana-Gálvez 等人,2017 年)。

水杨酸衍生物:潜在的药物开发

一种新型的水杨酸衍生物,2-((3-(氯甲基)苯甲酰基)氧基)苯甲酸,在对 COX-2 的特异性、镇痛、抗炎和抗血小板活性方面,在初步评估中显示出有希望的结果。这使其成为开发的潜在替代药物,突出了苯甲酸衍生物在药物研究中的持续探索 (Yudy Tjahjono 等人,2022 年)。

酚类化合物的抗氧化能力

ABTS/过硫酸钾脱色测定抗氧化能力的反应途径已经阐明,证明某些抗氧化剂可以与 ABTS•+ 形成偶联加合物,这一特性可能是苯甲酸衍生物共有的,提供了对其抗氧化机制的见解 (I. Ilyasov 等人,2020 年)。

氟代嘧啶在癌症治疗中的应用

对氟化学在癌症治疗中使用氟代嘧啶 (FP) 的贡献(如 5-氟尿嘧啶)的综述,强调了合成化学在提高癌症治疗的疗效和精度的作用。这突出了化学修饰(包括氯代和氟代取代)在药物开发和个性化医疗中的重要性 (W. Gmeiner,2020 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-chloro-2-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO3/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(17)6-12(8)16/h1-6H,7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBUVBBYDBBSTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

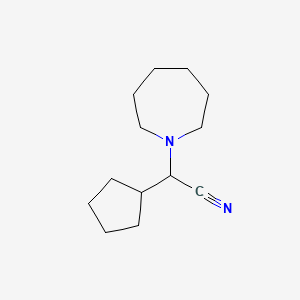

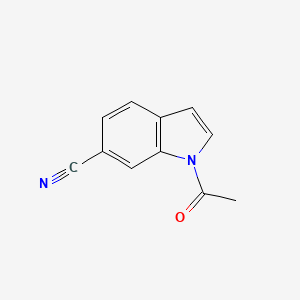

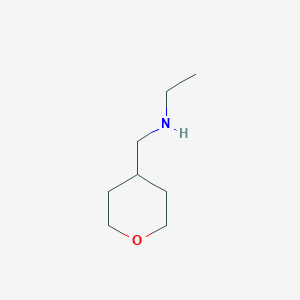

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)

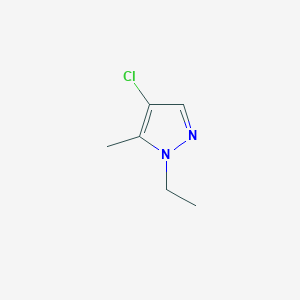

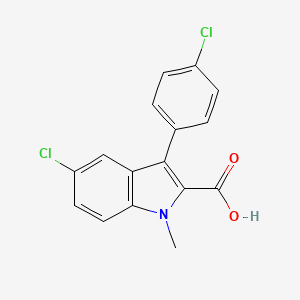

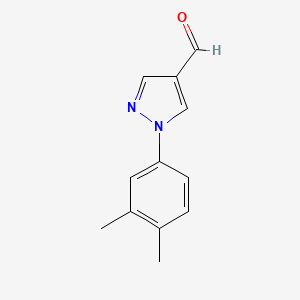

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)

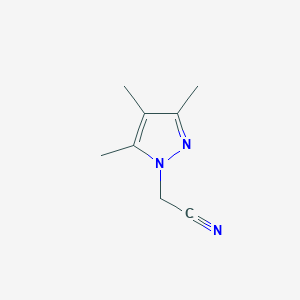

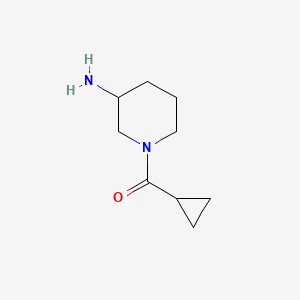

![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)